Etidocaine Hydrochloride

Beschreibung

This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1976.

See also: Etidocaine (has active moiety); Epinephrine; this compound (component of); Epinephrine bitartrate; this compound (component of).

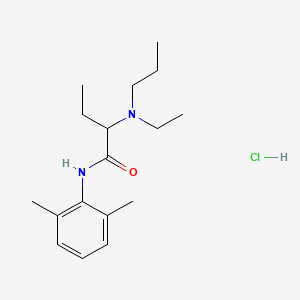

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

N-(2,6-dimethylphenyl)-2-[ethyl(propyl)amino]butanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28N2O.ClH/c1-6-12-19(8-3)15(7-2)17(20)18-16-13(4)10-9-11-14(16)5;/h9-11,15H,6-8,12H2,1-5H3,(H,18,20);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMWQQUMMGGIGJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CC)C(CC)C(=O)NC1=C(C=CC=C1C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H29ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70957895 | |

| Record name | N-(2,6-Dimethylphenyl)-2-[ethyl(propyl)amino]butanimidic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70957895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36637-19-1, 38188-13-5, 38188-14-6 | |

| Record name | Etidocaine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36637-19-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Etidocaine hydrochloride, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038188135 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Etidocaine hydrochloride, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038188146 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2,6-Dimethylphenyl)-2-[ethyl(propyl)amino]butanimidic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70957895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (±)-N-(2,6-dimethylphenyl)-2-(ethylpropylamino)butyramide monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.297 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETIDOCAINE HYDROCHLORIDE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YGD0Y35434 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ETIDOCAINE HYDROCHLORIDE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/60YD32QL30 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ETIDOCAINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G6N3B3U8E6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Historical Trajectory and Classification Within Local Anesthetic Chemical Classes

Genesis and Evolution of Aminoamide Local Anesthetics

The era of modern local anesthesia began with the isolation of cocaine from coca leaves. However, its toxicity and potential for addiction spurred the search for synthetic alternatives. nih.gov This led to the development of the first synthetic local anesthetics, which were primarily amino esters. nih.gov The synthesis of procaine (B135) in 1904 was a significant milestone, offering a less toxic option than cocaine. medscape.com

A pivotal moment in the evolution of local anesthetics was the synthesis of lidocaine (B1675312) in 1943 by Nils Löfgren. e-century.usnih.gov Lidocaine was the first of the amino amide class to be widely used and represented a significant advancement due to its faster onset, longer duration of action, and greater chemical stability compared to the ester-type anesthetics. e-century.usperiodicorease.pro.brcambridge.org The success of lidocaine paved the way for the development of other amino amide anesthetics, including mepivacaine, prilocaine, and later, the long-acting agents bupivacaine (B1668057) and etidocaine (B1208345). nih.govmedscape.comnih.gov Etidocaine was synthesized in 1972, emerging from the continued effort to expand the armamentarium of long-acting local anesthetics. nih.gov

Comparative Chemical Lineage: Amino Ester versus Amino Amide Structural Scaffolds

The fundamental classification of local anesthetics into amino esters and amino amides is based on the chemical nature of the intermediate chain that links the lipophilic (aromatic) portion of the molecule to the hydrophilic (amine) portion. medscape.comwikipedia.orgpocketdentistry.comnih.gov This structural difference has profound implications for their metabolism, stability, and potential for allergic reactions. medscape.com

Amino Esters: These compounds, which include procaine, cocaine, and tetracaine, are characterized by an ester linkage. medscape.comwikipedia.org They are primarily metabolized in the plasma by the enzyme pseudocholinesterase. medscape.comwikipedia.org This rapid metabolism generally results in a shorter duration of action. Amino esters are known to be more likely to cause allergic reactions, as their metabolism can produce para-aminobenzoic acid (PABA), a known allergen. wikipedia.org

Amino Amides: This class, which includes lidocaine, bupivacaine, and etidocaine, possesses a more stable amide linkage. medscape.comcambridge.orgpocketdentistry.com Their metabolism occurs primarily in the liver. medscape.comrxlist.com The amide bond is more resistant to hydrolysis, contributing to their longer half-lives and duration of action. rxlist.com Allergic reactions to amino amides are significantly less common than with amino esters. medscape.comnih.gov

Below is a table summarizing the key structural and metabolic differences between the two classes.

| Feature | Amino Esters | Amino Amides |

| Linkage Type | Ester (-COO-) | Amide (-NHCO-) |

| Metabolism | Plasma (by pseudocholinesterases) medscape.comwikipedia.org | Liver (by microsomal enzymes) medscape.comrxlist.com |

| Chemical Stability | Less stable in solution medscape.com | More stable in solution medscape.comcambridge.org |

| Allergenic Potential | Higher (due to PABA formation) wikipedia.org | Lower medscape.comnih.gov |

| Examples | Procaine, Tetracaine, Benzocaine wikipedia.org | Lidocaine, Bupivacaine, Etidocaine medscape.com |

Etidocaine Hydrochloride in the Context of Contemporary Long-Acting Amide-Type Anesthetics

This compound established its place within the subgroup of long-acting amide-type local anesthetics, a category it shares with agents like bupivacaine and ropivacaine (B1680718). nih.govnih.gov Marketed under the trade name Duranest, etidocaine is characterized by a rapid onset of action, similar to lidocaine, but with a significantly prolonged duration of anesthesia. rxlist.comwikipedia.org

The duration of action of a local anesthetic is influenced by several factors, with protein binding being a key determinant. nih.gov Etidocaine, like other long-acting amides, exhibits a high degree of protein binding, which contributes to its extended effect. rxlist.com Its lipid solubility is also greater than that of lidocaine, a property that influences its potency. rxlist.comnih.gov

The development of etidocaine and bupivacaine provided clinicians with options for procedures requiring sustained anesthesia. nih.gov While both are long-acting, they exhibit different profiles. For instance, etidocaine is known for producing profound motor blockade. rxlist.com The introduction of even newer agents like ropivacaine and levobupivacaine, the S-enantiomer of bupivacaine, was driven by a desire to further refine the safety profiles of long-acting local anesthetics. e-century.usnih.gov

The following table provides a comparative overview of key physicochemical properties of selected long-acting amide-type anesthetics.

| Compound | pKa | Protein Binding (%) | Lipid Solubility (Partition Coefficient) | Onset of Action | Duration of Action |

| Etidocaine | 7.74 rxlist.com | 95 rxlist.com | High | Rapid (3-5 min) rxlist.com | Long (5-10 hours) rxlist.com |

| Bupivacaine | 8.1 | 95 | High | Slower | Long |

| Ropivacaine | 8.1 | 94 nih.gov | Moderate | Slower | Long nih.gov |

| Lidocaine | 7.86 rxlist.com | 65 nih.gov | Moderate | Rapid | Short |

Synthetic Methodologies and Chemical Derivatization of Etidocaine Hydrochloride

Established Synthetic Pathways for Etidocaine (B1208345) Hydrochloride

Etidocaine, a local anesthetic of the amide type, is synthesized through established chemical pathways that are applicable in both industrial and laboratory settings. wikipedia.orgquimicaorganica.org The core structure is assembled by forming an amide bond followed by an alkylation reaction. wikipedia.org The final product, etidocaine hydrochloride, is a racemic mixture, containing equal amounts of its two enantiomers. smolecule.comncats.io

The conventional synthesis of etidocaine involves a two-step process starting from readily available precursors. wikipedia.orgresearch-solution.com The primary starting materials are 2,6-dimethylaniline (B139824) (also known as 2,6-xylidine) and an acyl chloride, specifically 2-bromobutyryl chloride. wikipedia.orgscribd.com

The first key step is the acylation of 2,6-dimethylaniline. scribd.com In this reaction, an amide linkage is formed between 2,6-dimethylaniline and 2-bromobutyryl chloride. wikipedia.org This step yields the critical intermediate, 2-Bromo-N-(2,6-dimethylphenyl)butanamide. wikipedia.org

The second step involves the alkylation of the intermediate with N-ethylpropylamine. wikipedia.orgscribd.com The bromine atom on the butanamide intermediate is displaced by the secondary amine, N-ethylpropylamine, to form the tertiary amine structure of the etidocaine base. wikipedia.org The final step is the formation of the hydrochloride salt, which is achieved by treating the etidocaine base with hydrochloric acid. smolecule.com Purification of the final product is typically performed through recrystallization to ensure high purity for medical use. smolecule.com

Table 1: Established Synthesis of this compound

| Step | Reactant 1 | Reactant 2 | Key Intermediate/Product | Reaction Type |

|---|---|---|---|---|

| 1 | 2,6-Xylidine | 2-Bromobutyryl chloride | 2-Bromo-N-(2,6-Dimethylphenyl)Butanamide | Amidation |

| 2 | 2-Bromo-N-(2,6-Dimethylphenyl)Butanamide | N-Ethylpropylamine | Etidocaine (base) | Alkylation |

This table summarizes the key reaction steps in the established synthesis of this compound. wikipedia.orgscribd.com

The synthesis of etidocaine relies on specific chemical precursors to build its characteristic structure, which consists of a lipophilic aromatic ring, an intermediate amide chain, and a hydrophilic amine group. rsc.org The primary precursors are 2,6-dimethylaniline and 2-bromobutyryl chloride. research-solution.com The 2,6-dimethylaniline portion forms the aromatic, lipophilic part of the molecule, while the 2-bromobutyryl chloride provides the foundation for the intermediate chain. wikipedia.orgresearch-solution.com

A significant stereochemical aspect of etidocaine is the presence of a chiral center at the second carbon of the butyramide (B146194) moiety. nih.gov The established synthetic route, utilizing 2-bromobutyryl chloride, does not typically employ stereospecific methods, resulting in the formation of a racemic mixture of (S)- and (R)-enantiomers. smolecule.comncats.io Consequently, the final drug substance, this compound, is administered as a racemate. smolecule.com

Exploration of Novel Synthetic Approaches for Etidocaine Analogs

Research into local anesthetics has extended to the development of novel synthetic approaches for etidocaine analogs to explore new structure-activity relationships. rsc.orgrsc.org One area of exploration involves the creation of multibinding compounds, where two or more anesthetic ligands are covalently attached to a linker. google.com This approach aims to create molecules that can interact with multiple binding sites on voltage-gated sodium channels, potentially leading to enhanced or prolonged anesthetic activity. google.com Another synthetic strategy involves modifying the aromatic ring of the anesthetic. For instance, in analogs of the structurally related compound lidocaine (B1675312), the methyl groups on the phenyl ring have been replaced by chlorine atoms, a modification based on the bioisosteric principle. rsc.org

Rational Design and Synthesis of Bioisosteric Etidocaine Derivatives

The rational design of etidocaine derivatives has focused on improving metabolic stability and pharmacological properties through bioisosteric replacement. researchgate.netresearchgate.net Bioisosteres are functional groups that possess similar physical and chemical properties, allowing them to produce comparable biological effects. nih.gov

A significant development in the design of etidocaine analogs is the replacement of the metabolically susceptible amide bond with a more stable 1,2,3-triazole ring. researchgate.net The 1,2,3-triazole moiety is considered an effective bioisostere for the trans-amide bond due to its similarities in size, planarity, and hydrogen bonding capacity. researchgate.netresearchgate.net

The synthesis of these triazole-based analogs is commonly achieved through copper-catalyzed azide-alkyne cycloaddition, a key reaction in "click chemistry". researchgate.net This method involves coupling an appropriate azide-containing precursor with various terminal alkynes. researchgate.netacs.org This synthetic strategy has been used to create a series of novel etidocaine and lidocaine analogs where the amide bond is replaced by a 1,4-disubstituted-1,2,3-triazole linkage, yielding the desired products in high yields, often between 80-85%. researchgate.netresearchgate.net

The structural modification of replacing the amide bond with a 1,2,3-triazole ring in etidocaine and lidocaine analogs has been shown to significantly influence their pharmacological profiles. researchgate.net This bioisosteric replacement can lead to the creation of stabilized analogs with potentially improved local anesthetic properties. researchgate.netresearchgate.net Studies on a series of lidocaine analogs synthesized via this method showed that several of the resulting compounds exhibited local anesthetic activity comparable to the parent compound, lidocaine. researchgate.net This line of research demonstrates that the systematic replacement of the amide bond with a triazole heterocycle is a viable strategy for developing novel anesthetic candidates with enhanced metabolic stability. researchgate.netresearchgate.net

Table 2: Compound Names Mentioned in Article

| Compound Name |

|---|

| 2,6-dimethylaniline |

| 2,6-xylidine |

| 2-Bromo-N-(2,6-Dimethylphenyl)Butanamide |

| 2-bromobutyryl chloride |

| Bupivacaine (B1668057) |

| Etidocaine |

| This compound |

| Hydrochloric acid |

| Lidocaine |

Molecular and Cellular Mechanisms of Action of Etidocaine Hydrochloride

Fundamental Principles of Voltage-Gated Sodium Channel Blockade at the Molecular Level

The primary mechanism of action for etidocaine (B1208345), like other local anesthetics, is the blockade of voltage-gated sodium channels. jaypeedigital.com These channels are integral membrane proteins responsible for the rapid influx of sodium ions that underlies the rising phase of an action potential in neurons. medscape.comnysora.com By inhibiting these channels, etidocaine stabilizes the neuronal membrane and prevents the ionic fluxes necessary for the initiation and conduction of nerve impulses. rxlist.comncats.io This blockade is a reversible process, and the nerve function is fully restored after the drug is metabolized and cleared from the site of action. nih.gov

Local anesthetics, including etidocaine, are weak bases and are typically formulated as hydrochloride salts to be water-soluble for injection. amegroups.orgmedscape.com In the body's physiological pH, an equilibrium exists between the charged (cationic) and uncharged (lipid-soluble) forms of the molecule. medscape.com The uncharged base is crucial for diffusing across the lipid-rich nerve sheath and cell membrane to reach the sodium channel. amegroups.orgnih.gov

Once inside the cell, the molecule can re-equilibrate, and it is predominantly the charged, cationic form that binds to a specific receptor site within the sodium channel pore. medscape.comnih.gov This binding effectively occludes the channel, preventing sodium ion permeation and thereby blocking nerve conduction. medscape.com The efficacy of the blockade is also influenced by the state of the sodium channel. Local anesthetics exhibit a higher affinity for channels in the open or inactivated states compared to the resting state, a phenomenon known as use-dependent or phasic block. nih.gov This means that nerves that are more frequently stimulated are more susceptible to blockade. amegroups.org

Molecular Interactions of Etidocaine Hydrochloride with Specific Sodium Channel Subunits

Voltage-gated sodium channels are composed of a large α-subunit, which forms the ion-conducting pore, and one or two smaller β-subunits. nysora.com The α-subunit is the primary target for local anesthetics and consists of four homologous domains (I-IV), each containing six transmembrane segments (S1-S6). researchgate.netnysora.com The local anesthetic binding site is located within the pore of the α-subunit. nih.govnih.gov

Site-directed mutagenesis studies have been instrumental in identifying the specific amino acid residues that form the binding site for local anesthetics. Research on rat brain Nav1.2 channels has shown that several amino acid substitutions within the S6 segment of domain IV (DIV-S6) alter the tonic and phasic block by etidocaine. nih.gov Specifically, residues such as F1764 and Y1771 in rNav1.2 have been identified as critical for high-affinity binding and use-dependent block. nih.gov Further studies have implicated residues in the S6 segments of domains I (DI-S6) and III (DIII-S6) as also contributing to the binding of etidocaine. nih.gov

Computational modeling studies of the human cardiac sodium channel (hNav1.5) suggest that charged etidocaine binds in a "hot spot" above the phenylalanine residue F1760 in the DIV-S6 segment. biorxiv.org In these models, the ammonium (B1175870) group of etidocaine is positioned near F1760, and the phenyl ring can adopt multiple orientations in this region. biorxiv.org This interaction with key residues within the channel pore physically obstructs the pathway for sodium ions, leading to the anesthetic effect.

Biophysical Characterization of this compound Binding Kinetics and Affinities (In Vitro)

The biophysical properties of this compound contribute significantly to its clinical profile of a rapid onset and long duration of action. rxlist.come-century.us Its high lipid solubility allows for rapid penetration of nerve membranes to reach its target sodium channels. nysora.com

pKa and Onset of Action: The pKa of etidocaine is 7.74, which is similar to that of lidocaine (B1675312) (7.86). rxlist.com The pKa determines the proportion of the drug that exists in the uncharged, lipid-soluble form at physiological pH. A pKa closer to the physiological pH results in a larger fraction of the base form, facilitating faster diffusion across the nerve membrane and a more rapid onset of action. amegroups.org

Lipid Solubility and Potency: Etidocaine possesses a greater degree of lipid solubility compared to lidocaine. rxlist.com This high lipophilicity enhances its ability to permeate the nerve membrane and contributes to its higher potency. nysora.com

Protein Binding and Duration of Action: Etidocaine exhibits a high degree of protein binding (approximately 95%). umontreal.ca The duration of action of a local anesthetic is correlated with its protein binding capacity, as the receptors within the sodium channel are proteins. medscape.comumontreal.ca This extensive protein binding is a key factor in the prolonged duration of anesthesia observed with etidocaine. rxlist.comumontreal.ca

In vitro studies have demonstrated the concentration-dependent effects of etidocaine. For example, in rat brain type IIA sodium channels expressed in Xenopus oocytes, 200 µM of etidocaine was shown to decrease the channel activity by approximately 40% during infrequent stimulation, indicating a block of resting channels. ncats.io

Below is a table summarizing key biophysical properties of Etidocaine and a comparator, Lidocaine.

| Property | Etidocaine | Lidocaine |

| pKa | 7.74 | 7.86 |

| Protein Binding (%) | 95 | 65 |

| Lipid Solubility | High | Moderate |

| Onset of Action | Rapid | Rapid |

| Duration of Action | Long | Moderate |

Data sourced from RxList and Atlas of Pain Medicine Procedures. rxlist.comumontreal.ca

Theoretical Models of Local Anesthetic-Membrane Interactions

Two primary theories have been proposed to explain the mechanism of action of local anesthetics at the membrane level: the specific receptor hypothesis and the membrane expansion theory.

The specific receptor hypothesis is the more widely accepted model and posits that local anesthetic molecules bind directly to a specific receptor site on the voltage-gated sodium channel. amegroups.orgjaypeedigital.commedscape.com This binding leads to a conformational change in the channel, inhibiting its function. medscape.com Evidence for a common receptor site for various local anesthetics, including etidocaine, comes from studies showing competitive interactions between different drugs. nih.govahajournals.org

There are two proposed pathways for the local anesthetic to access this receptor site: nih.gov

The Hydrophilic Pathway: The charged, hydrophilic form of the anesthetic molecule gains access to the receptor from the intracellular side of the membrane when the channel's activation gate is open. researchgate.netnih.gov This pathway is voltage-dependent and is a key component of the use-dependent block phenomenon. nih.gov

The Lipophilic (or Hydrophobic) Pathway: The uncharged, lipid-soluble form of the anesthetic partitions into the lipid bilayer of the cell membrane and diffuses laterally to access the receptor site from within the membrane. researchgate.netnih.gov This pathway is thought to be less dependent on the channel's state and may be the primary route for more lipophilic drugs like etidocaine. nih.gov Recent cryo-electron microscopy structures of sodium channels have revealed side fenestrations that open into the lipid bilayer, providing a structural basis for this hydrophobic access route. researchgate.netnih.gov

An alternative to the modulated receptor hypothesis is the guarded receptor hypothesis . This model suggests that the affinity of the receptor for the local anesthetic remains constant, but the accessibility of the binding site is dependent on the state of the channel gates. nih.gov

The membrane expansion theory, an earlier hypothesis, suggests that local anesthetics, due to their lipophilic nature, incorporate into the nerve cell membrane. jaypeedigital.come-century.us This incorporation is proposed to cause the membrane to expand and alter its physical properties, leading to a narrowing of the sodium channels and thereby inhibiting their function. amegroups.orgmedscape.com This theory suggests a less specific interaction with the membrane lipids rather than a direct binding to the sodium channel protein. chempap.org

While this theory can explain the action of some neutral anesthetics, it is now considered less likely to be the primary mechanism for charged local anesthetics like etidocaine and has largely been superseded by the specific receptor theory. amegroups.orgmedscape.come-century.us However, it is acknowledged that local anesthetics do interact with and perturb the lipid bilayer. nih.gov These interactions can change membrane properties such as fluidity and thickness, which may indirectly influence the function of integral membrane proteins like ion channels. nih.govunipd.itresearchgate.net Molecular dynamics simulations have shown that etidocaine penetrates into the hydrophobic core of the membrane, which is driven by hydrophobic effects. chemrxiv.orghelsinki.fi These simulations also indicate that etidocaine's interaction with the lipid bilayer can alter the membrane's physical state. researchgate.net

Allosteric Modulation of Sodium Channel States by this compound

The binding of etidocaine to its receptor site on the sodium channel is not a simple "plug-in-the-hole" mechanism. Instead, it is an allosteric modulation of the channel's gating properties. Allosteric modulation means that the binding of the drug to one site on the protein influences the conformation and function of other parts of the protein, in this case, the channel's gates.

Etidocaine demonstrates a higher affinity for the open and inactivated states of the sodium channel than for the resting state. nih.gov By binding preferentially to these states, etidocaine stabilizes them, making it more difficult for the channel to return to the resting, closed state, from which it can be activated. This leads to a progressive increase in the number of blocked channels with repeated nerve stimulation, which is the basis for the use-dependent or phasic block. nih.gov

Structure Activity Relationships Sar and Computational Studies of Etidocaine Hydrochloride

Elucidation of Structure-Activity Determinants in Aminoamide Local Anesthetics

Amino-amide local anesthetics, including etidocaine (B1208345), generally consist of three key structural components: a lipophilic aromatic ring, an intermediate amide linkage, and a hydrophilic tertiary amine terminus. The interplay between these components determines the anesthetic's potency, duration of action, and onset time.

Lipophilic Aromatic Group: This portion, a 2,6-dimethylphenyl group in etidocaine, is crucial for the molecule's ability to penetrate the lipid-rich nerve membrane. The degree of lipophilicity is a primary determinant of anesthetic potency and duration of action. Etidocaine possesses a higher degree of lipid solubility compared to lidocaine (B1675312), which contributes to its longer-lasting effect. rxlist.com

Intermediate Amide Linkage: The amide bond connects the aromatic part to the amino terminus. This linkage is more stable to metabolic hydrolysis than the ester linkage found in older anesthetics like procaine (B135), which accounts for the longer duration of action of the amide class.

Hydrophilic Amino Terminus: This tertiary amine group acts as the "switch" for the molecule's activity. In the body, it exists in equilibrium between a protonated, charged cation and an uncharged base. The uncharged form is required to cross the nerve membrane, while the charged cation is the active form that binds to the sodium channel receptor inside the cell. The pKa of the amine (7.74 for etidocaine) determines the relative proportions of these two forms at physiological pH. rxlist.com

A key structural feature that distinguishes etidocaine from lidocaine is the substitution on the amino group and the adjacent carbon. Etidocaine has both ethyl and propyl groups on the tertiary amine and an additional ethyl group on the alpha-carbon of the amide backbone. This increased alkyl substitution significantly enhances its lipophilicity, leading to greater protein binding and a longer duration of action compared to lidocaine. rxlist.com

| Property | Etidocaine | Lidocaine | Significance |

| pKa | 7.74 rxlist.com | 7.86 rxlist.com | Influences the ratio of charged/uncharged forms at physiological pH, affecting onset of action. |

| Lipophilicity (XLogP3) | 3.7 nih.gov | 2.4 | Higher lipophilicity enhances membrane penetration and potency, contributing to a longer duration of action. |

| Protein Binding | High rxlist.com | Moderate | Increased protein binding acts as a depot, prolonging the anesthetic effect. |

Quantitative Structure-Activity Relationship (QSAR) Modeling of Etidocaine Hydrochloride Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. rowan.edu For etidocaine and its analogs, QSAR studies aim to build mathematical models that can predict anesthetic potency or duration based on physicochemical descriptors.

The process involves synthesizing a series of etidocaine analogs with systematic variations in their structure, such as altering the alkyl groups on the amine or modifying the aromatic ring. The biological activity of these analogs is then measured experimentally. Physicochemical properties (descriptors) for each analog are calculated, including:

Hydrophobicity descriptors: such as LogP or calculated XLogP.

Electronic descriptors: such as Hammett constants or calculated atomic charges, which describe the electron-donating or -withdrawing nature of substituents.

Steric descriptors: such as molar refractivity or Taft parameters, which quantify the size and shape of the molecule or its substituents.

By applying statistical methods like multiple linear regression or partial least squares, a QSAR equation is derived that links these descriptors to the observed biological activity. Such a model can be used to predict the activity of new, unsynthesized analogs, thereby guiding the rational design of more effective local anesthetics. researchgate.net For instance, a QSAR model might reveal that increasing lipophilicity up to a certain point enhances potency, after which it may lead to unfavorable properties.

| Analog | Modification | LogP (Descriptor) | Anesthetic Potency (Response) |

| Analog 1 | Standard Etidocaine | 3.7 | High |

| Analog 2 | Shorter N-alkyl chain | 3.2 | Moderate-High |

| Analog 3 | Added polar group to ring | 2.9 | Moderate |

| Analog 4 | Longer N-alkyl chain | 4.1 | High (with potential for increased toxicity) |

This table is illustrative of the data used in a QSAR study and does not represent actual experimental results.

Advanced Computational Chemistry Approaches to this compound

Modern computational chemistry provides powerful tools to investigate the behavior of drug molecules like etidocaine at an atomic level. These methods offer insights that are often inaccessible through experimental techniques alone.

Molecular Dynamics (MD) simulations are computational methods that model the physical movements of atoms and molecules over time. nih.gov For etidocaine, MD simulations are used to study its interaction with its primary biological target, the voltage-gated sodium channel. ncats.io These channels are large membrane proteins, and understanding how a small molecule like etidocaine binds to them is key to understanding its mechanism of action.

In a typical simulation, a model of the sodium channel protein is embedded in a simulated nerve membrane (a lipid bilayer) with surrounding water and ions. The etidocaine molecule is then introduced into the system. The simulation calculates the forces between all atoms and uses these forces to predict their motion over nanoseconds or microseconds. This allows researchers to:

Visualize the pathway of etidocaine as it approaches and enters the binding site within the channel pore.

Identify the specific amino acid residues in the channel that form key interactions (e.g., hydrogen bonds, hydrophobic contacts) with etidocaine.

Observe the conformational changes in both the drug and the protein upon binding.

These simulations provide a dynamic picture of the binding event, helping to explain the high affinity and long residence time of etidocaine at its receptor site. researchgate.net

While MD simulations rely on classical mechanics, quantum chemical methods use the principles of quantum mechanics to provide a highly detailed description of a molecule's electronic structure. uogqueensmcf.com These studies are crucial for understanding the intrinsic properties of the etidocaine molecule that govern its reactivity and interactions.

For etidocaine, quantum chemical calculations (such as Density Functional Theory, or DFT) can determine:

Stable Conformations: The molecule's preferred three-dimensional shape(s). This is important because the specific conformation of etidocaine is critical for fitting into the binding pocket of the sodium channel.

Electronic Properties: The distribution of electron density across the molecule, which can be visualized as a molecular electrostatic potential (MEP) map. This map highlights the electron-rich (negative) and electron-poor (positive) regions, predicting how the molecule will interact with the receptor. The positively charged amine and the electronegative carbonyl oxygen are key features.

Bond Strengths and Angles: Precise information about the molecule's geometry.

This fundamental understanding of etidocaine's structure and electronics complements the findings from SAR and MD simulations, providing a complete picture of its behavior. nih.gov

In silico (computer-based) methods are widely used to predict the physicochemical properties of drug candidates before they are synthesized, saving time and resources. nih.gov For etidocaine, several key parameters that govern its molecular interactions can be accurately calculated.

pKa: The ionization constant is critical for local anesthetics. Computational models can predict the pKa of the tertiary amine, which determines the percentage of the molecule that is in the active, charged form at physiological pH.

Lipophilicity (LogP): This parameter, which measures a compound's solubility in a lipid versus an aqueous environment, is fundamental to predicting its ability to cross the nerve membrane. Numerous algorithms can calculate LogP based on the molecule's structure.

Hydrogen Bonding: The ability to form hydrogen bonds is crucial for receptor binding. Computational methods can identify hydrogen bond donors (like the protonated amine) and acceptors (like the carbonyl oxygen) and estimate the strength of these potential interactions.

| Physicochemical Parameter | Predicted Value/Characteristic | Relevance to Molecular Interaction |

| pKa | 7.74 rxlist.com | Determines the balance between the membrane-permeable base and the active cation at physiological pH. |

| Lipophilicity (XLogP3) | 3.7 nih.gov | Governs the ability to penetrate the lipid nerve membrane to reach the target site; correlates with potency and duration. |

| Hydrogen Bond Donors | 1 (from the protonated amine) | The charged amine group forms critical interactions with the sodium channel receptor. |

| Hydrogen Bond Acceptors | 1 (from the amide carbonyl oxygen) | The carbonyl oxygen can act as a hydrogen bond acceptor in the binding site. |

Chemical Stability and Degradation Kinetics of Etidocaine Hydrochloride

Theoretical and Predictive Approaches to Etidocaine (B1208345) Hydrochloride Stability

The prediction of a drug substance's stability is a critical component of pharmaceutical development, ensuring its safety and efficacy over its shelf life. For etidocaine hydrochloride, an amide-type local anesthetic, theoretical and predictive approaches offer valuable insights into its chemical stability and degradation kinetics, complementing experimental studies. These computational methods can model the molecule's behavior at an atomic level, predicting its susceptibility to various degradation pathways, such as hydrolysis, and the influence of environmental factors like pH and temperature.

One of the primary degradation pathways for amide-type local anesthetics like etidocaine is the hydrolysis of the amide bond. researchgate.net This reaction is a key focus of theoretical stability assessments. Computational chemistry provides powerful tools to investigate such reactions. For instance, quantum-chemical methods can be employed to model the reaction mechanisms and energetics of etidocaine degradation. researchgate.net These methods, including Density Functional Theory (DFT), allow for the calculation of molecular properties and the simulation of chemical reactions to predict the stability of compounds. researchgate.net While specific quantum-chemical studies on etidocaine stability are not extensively documented in publicly available literature, the principles from studies on similar local anesthetics, such as procaine (B135), can be applied. researchgate.net These studies often involve modeling the molecule's structure and charge distribution to identify reactive sites. researchgate.net

Molecular dynamics (MD) simulations represent another significant theoretical approach. nih.gov MD simulations can model the behavior of this compound in an aqueous solution over time, providing insights into its conformational changes and interactions with the solvent, which are crucial for understanding its stability. researchgate.netnih.gov For example, simulations can predict how the molecule orients itself at a water/membrane interface, which can influence its stability and degradation. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) models, while often used to predict biological activity, can also be adapted to predict physicochemical properties related to stability. acs.orgnih.gov By correlating the molecular structure of a series of related compounds, such as various amide local anesthetics, with their known stability data, a predictive model can be developed. nih.gov For etidocaine, descriptors such as its lipophilicity, pKa, and steric factors around the amide linkage would be important parameters in such a model. mdpi.comaneskey.com The goal of these models is to predict the stability of new or untested compounds based on their structural features. nih.gov

A recent study focused on the rational design of more metabolically stable analogs of lidocaine (B1675312) and etidocaine by replacing the amide bond with a 1,2,3-triazole ring. researchgate.net This work implicitly highlights the amide bond as a point of metabolic and chemical instability. The use of bioisosteric replacement is a predictive strategy to enhance stability, and the success of such an approach relies on theoretical understandings of molecular interactions and stability. researchgate.net

The table below illustrates the type of data that could be generated from theoretical studies on the stability of this compound, based on methodologies applied to other local anesthetics.

| Theoretical Approach | Predicted Parameter | Relevance to this compound Stability |

| Quantum Chemical Calculations (e.g., DFT) | Activation energy for amide hydrolysis | Predicts the rate of degradation under specific conditions. |

| Transition state geometries | Elucidates the mechanism of the degradation reaction. | |

| Molecular Dynamics (MD) Simulations | Solvation free energy | Indicates the thermodynamic stability of the molecule in solution. |

| Conformational analysis | Identifies stable and reactive conformations of the molecule. | |

| QSAR Modeling | Predicted half-life (t½) | Provides a rapid estimation of stability based on molecular structure. |

| Degradation rate constant (k) | Allows for comparison of stability with other related compounds. |

It is important to note that while these theoretical and predictive methods are powerful, their accuracy is dependent on the quality of the models and the parameters used. acs.org Experimental validation remains crucial to confirm the predictions made by these computational approaches. The integration of theoretical predictions with experimental data provides a comprehensive understanding of the chemical stability and degradation kinetics of this compound.

Advanced Analytical Methodologies for Etidocaine Hydrochloride Research

Spectroscopic Techniques for Structural Characterization and Quantification

Spectroscopic methods are fundamental in the analysis of Etidocaine (B1208345) hydrochloride, providing critical information on its molecular structure and enabling accurate quantification. These techniques are indispensable for confirming the identity and concentration of the compound in various research and pharmaceutical quality control settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR) for Full Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the complete structural elucidation of Etidocaine hydrochloride. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including the connectivity of atoms and their spatial relationships.

¹H NMR spectroscopy of this compound allows for the identification and assignment of all proton signals within the molecule. The chemical shifts, signal multiplicities (splitting patterns), and integration values provide a complete picture of the proton environment. For instance, the aromatic protons of the 2,6-dimethylphenyl group, the methine proton alpha to the carbonyl group, and the various methylene (B1212753) and methyl protons of the N-ethyl and N-propyl groups can all be distinguished and assigned.

¹³C NMR spectroscopy complements the proton data by providing signals for each unique carbon atom in the molecule. This is crucial for confirming the carbon skeleton of this compound. The chemical shifts in the ¹³C spectrum are indicative of the electronic environment of each carbon atom, allowing for the clear identification of aromatic, carbonyl, and aliphatic carbons.

The structural complexity of this compound is further unraveled using two-dimensional (2D) NMR techniques. The presence of a chiral center at the carbon alpha to the carbonyl group (Cα) and a second chiral center that forms upon protonation of the tertiary amine nitrogen results in the formation of diastereomers (RR/SS and RS/SR pairs) tandfonline.com. This diastereomerism can lead to signal doubling and broadening in the NMR spectra, which can be resolved and assigned using 2D NMR. Techniques such as Correlation Spectroscopy (COSY) are used to establish proton-proton coupling networks, confirming the connectivity between adjacent protons.

Detailed NMR studies on this compound have shown that the spectra can be highly dependent on the solvent and temperature due to the dynamics of nitrogen inversion and proton transfer tandfonline.com. The comprehensive assignment of ¹H and ¹³C chemical shifts is essential for the definitive structural confirmation of the molecule tandfonline.comtandfonline.com.

Table 1: Illustrative ¹³C Chemical Shift Data for this compound Diastereomers

| Carbon Atom | Chemical Shift (δ) of Diastereomer 1 (ppm) | Chemical Shift (δ) of Diastereomer 2 (ppm) |

|---|---|---|

| C=O | 173.5 | 174.0 |

| Aromatic C (quaternary) | 135.0, 134.5 | 135.2, 134.8 |

| Aromatic CH | 128.5, 128.0 | 128.7, 128.2 |

| Cα | 64.5 | 65.0 |

| N-CH₂ (propyl) | 52.3 | 52.8 |

| N-CH₂ (ethyl) | 46.1 | 46.5 |

| CH₂ (propyl) | 20.5 | 20.8 |

| CH₂ (butanamide) | 25.0 | 25.4 |

| Aryl-CH₃ | 18.0 | 18.2 |

| CH₃ (ethyl) | 11.5 | 11.8 |

| CH₃ (propyl) | 11.0 | 11.2 |

| CH₃ (butanamide) | 9.5 | 9.8 |

Note: This table presents hypothetical data for illustrative purposes based on typical chemical shift ranges for similar structures, as specific literature values for both diastereomers were not available.

Ultraviolet-Visible (UV-Vis) Spectrophotometry for Concentration Determination

Ultraviolet-Visible (UV-Vis) spectrophotometry is a widely used analytical technique for the quantitative determination of this compound. This method is based on the principle that the molecule absorbs light in the UV-Vis region of the electromagnetic spectrum due to the presence of chromophores, primarily the substituted benzene (B151609) ring.

The concentration of this compound in a solution can be determined by measuring its absorbance at a specific wavelength, known as the wavelength of maximum absorbance (λmax). According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.

For quantitative analysis, a calibration curve is typically constructed by measuring the absorbance of a series of standard solutions of known concentrations. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve. This technique is valued for its simplicity, speed, and cost-effectiveness in routine quality control analysis.

Mass Spectrometry (MS) Applications in Compound Analysis and Degradation Product Identification

Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of this compound and to elucidate its structure by analyzing the fragmentation patterns of the molecule. When coupled with a separation technique like liquid chromatography (LC-MS), it becomes an indispensable tool for identifying and characterizing impurities and degradation products.

In mass spectrometry, this compound is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The molecular ion peak ([M+H]⁺) confirms the molecular weight of the compound. For Etidocaine, the monoisotopic mass is 276.22 g/mol .

Tandem mass spectrometry (MS/MS) is employed to induce fragmentation of the molecular ion. The resulting fragment ions provide valuable structural information. The primary fragmentation of amide-containing local anesthetics like Etidocaine typically occurs at the amide bond and the bonds adjacent to the tertiary amine. Common fragmentation pathways include the cleavage of the amide bond to produce the 2,6-dimethylaniline (B139824) fragment and the cleavage of the alkyl groups from the tertiary amine.

Forced degradation studies are often performed to understand the stability of a drug substance under various stress conditions (e.g., acid, base, oxidation, heat, light). LC-MS is then used to separate the degradation products from the parent drug and identify them based on their mass spectra. By comparing the fragmentation patterns of the degradation products to that of the parent compound, the site of modification can be determined, and the structure of the degradant can be proposed.

Table 2: Predicted Mass Spectrometry Fragmentation for Etidocaine

| m/z Value (Predicted) | Proposed Fragment Ion |

|---|---|

| 277.2 | [M+H]⁺ (Protonated Etidocaine) |

| 120.1 | [C₈H₁₀N]⁺ (Fragment from cleavage of amide C-N bond) |

| 86.1 | [C₅H₁₂N]⁺ (Fragment from cleavage alpha to carbonyl group) |

Note: This table is based on the known structure of Etidocaine and general fragmentation patterns of amide-type local anesthetics.

Chromatographic Separation and Detection Methods

Chromatographic techniques are essential for separating this compound from impurities, degradation products, and other components in a mixture. These methods are central to assessing the purity and stability of the compound.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Degradant Profiling

High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity assessment and stability-indicating assays for this compound. This technique provides high-resolution separation, allowing for the accurate quantification of the active pharmaceutical ingredient (API) and the detection of related substances and degradation products.

A typical HPLC method for an amide-type local anesthetic like this compound would employ a reversed-phase column (e.g., C18 or C8) with a mobile phase consisting of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate) and an organic modifier (like acetonitrile (B52724) or methanol). Detection is commonly performed using a UV detector set at a wavelength where the analyte exhibits significant absorbance.

The method is validated for parameters such as specificity, linearity, accuracy, precision, and robustness to ensure its suitability for its intended purpose. In a stability-indicating HPLC method, the chromatographic conditions are optimized to separate the main this compound peak from all potential degradation products formed under stress conditions. The peak purity of the analyte can be assessed using a photodiode array (PDA) detector to ensure that the main peak is not co-eluting with any impurities.

Table 3: Typical HPLC Method Parameters for Analysis of Amide-Type Local Anesthetics

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile : Phosphate Buffer (pH adjusted) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~210-230 nm |

| Injection Volume | 10-20 µL |

| Column Temperature | 25-30 °C |

Note: This table provides a general method as a specific, validated HPLC method for this compound was not found in the cited literature.

Gas Chromatography-Flame Ionization Detection (GC-FID) for Volatile Impurity Analysis

Gas Chromatography with Flame Ionization Detection (GC-FID) is the standard method for the analysis of volatile impurities, often referred to as residual solvents, in pharmaceutical substances like this compound. The manufacturing process of an API may involve the use of various organic solvents, and regulatory guidelines require that their levels in the final product are controlled and monitored.

For the analysis, a headspace sampler is typically used to introduce the volatile components into the GC system without injecting the non-volatile API. The sample is heated in a sealed vial, allowing the volatile solvents to partition into the headspace gas. A portion of this gas is then injected into the GC column. The separation is achieved based on the boiling points and polarities of the solvents.

The Flame Ionization Detector (FID) is highly sensitive to organic compounds and provides a response that is proportional to the mass of carbon entering the detector. This allows for the quantification of the residual solvents against known standards. The method is validated to ensure it can accurately detect and quantify all potential residual solvents that may be present from the synthesis of this compound.

Table 4: Common Residual Solvents and Typical GC-FID Conditions

| Parameter | Typical Condition |

|---|---|

| Column | e.g., DB-624 or equivalent |

| Carrier Gas | Helium or Nitrogen |

| Injector Temperature | ~200-250 °C |

| Detector Temperature | ~250-300 °C |

| Oven Program | Temperature gradient (e.g., 40 °C hold, ramp to 240 °C) |

| Headspace Sampler | Vial Temperature: ~80-100 °C; Loop Temperature: ~110 °C |

Note: This table outlines general conditions for residual solvent analysis as per pharmaceutical guidelines. Specific application to this compound was not detailed in the searched literature.

Electrochemical Methods for this compound Detection in Research Matrices

The electrochemical detection of this compound in research matrices offers a sensitive and selective alternative to traditional chromatographic methods. While specific studies on this compound are limited, the electrochemical behavior of other amide-type local anesthetics, such as lidocaine (B1675312) and bupivacaine (B1668057), provides a strong basis for the application of similar methodologies to this compound due to their structural similarities. These methods are typically based on the oxidation of the aromatic amine or the tertiary amine group within the molecule.

Voltammetric techniques, including cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square-wave voltammetry (SWV), are powerful tools for the analysis of electroactive species like this compound. These methods involve applying a potential to a working electrode and measuring the resulting current, which is proportional to the concentration of the analyte. The choice of the working electrode is critical and can significantly influence the sensitivity and selectivity of the method. Glassy carbon electrodes (GCE), boron-doped diamond electrodes (BDDE), and chemically modified electrodes are commonly employed in the analysis of local anesthetics.

For instance, research on lidocaine has demonstrated the utility of GCEs for its voltammetric determination. The oxidation of lidocaine at a GCE typically occurs at a potential of around +1.0 V versus a silver/silver chloride (Ag/AgCl) reference electrode. By optimizing experimental parameters such as pH, scan rate, and accumulation time, low detection limits can be achieved. It is anticipated that this compound would exhibit a similar electrochemical signature, allowing for its determination in research samples such as biological fluids or pharmaceutical formulations.

Ion-selective electrodes (ISEs) represent another important class of electrochemical sensors for the determination of ionic drugs like this compound. These sensors operate on the principle of potentiometry, measuring the potential difference between the ISE and a reference electrode, which is related to the activity of the target ion in the sample. An ISE for etidocaine would typically incorporate an ion-exchanger into a polymeric membrane, which selectively binds to the protonated etidocaine cation. The development of such a sensor would enable direct, rapid, and cost-effective measurements of this compound concentrations in various research matrices.

The table below summarizes potential electrochemical methods applicable to the detection of this compound, based on findings for structurally related local anesthetics.

| Electrochemical Method | Working Electrode | Principle | Potential Application for this compound | Anticipated Performance Characteristics |

| Differential Pulse Voltammetry (DPV) | Glassy Carbon Electrode (GCE) | Measures current as a function of a linearly changing potential with superimposed pulses. | Quantitative analysis in pharmaceutical and biological samples. | High sensitivity, low detection limits. |

| Square-Wave Voltammetry (SWV) | Boron-Doped Diamond Electrode (BDDE) | Employs a square-wave potential waveform for rapid analysis. | Rapid screening and quantification in complex matrices. | Fast analysis times, reduced background currents. |

| Cyclic Voltammetry (CV) | Modified Carbon Paste Electrode | Scans the potential of an electrode and measures the resulting current. | Investigation of electrochemical oxidation mechanisms. | Provides information on redox behavior. |

| Potentiometry | Ion-Selective Electrode (ISE) | Measures the potential difference between two electrodes. | Direct measurement of etidocaine concentration in aqueous solutions. | Simple, low-cost, and portable instrumentation. |

Development and Validation of Reference Standards and Research-Grade Purity Assessment Methods

The availability of a well-characterized reference standard is fundamental for the accurate and reliable analysis of this compound in any research or quality control setting. A reference standard is a highly purified compound against which other samples are compared. The development and validation of a reference standard for this compound is a meticulous process that involves synthesis, purification, and comprehensive characterization to establish its identity, purity, and potency.

The process begins with the synthesis of this compound, followed by rigorous purification steps, such as recrystallization, to remove impurities. The identity of the synthesized compound is then confirmed using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). These methods provide detailed information about the molecular structure of the compound, confirming that the correct molecule has been synthesized.

Once the identity is confirmed, the purity of the potential reference standard must be thoroughly assessed. This involves the use of high-resolution analytical techniques to detect and quantify any impurities present. High-Performance Liquid Chromatography (HPLC) with UV detection is a cornerstone technique for purity assessment. A stability-indicating HPLC method must be developed and validated to separate this compound from its potential degradation products and process-related impurities.

Forced degradation studies are an essential part of developing a stability-indicating method. derpharmachemica.comnih.gov These studies involve subjecting the this compound to stress conditions such as acid and base hydrolysis, oxidation, heat, and light to generate potential degradation products. derpharmachemica.comnih.gov The analytical method must then be able to resolve the intact drug from these degradation products, demonstrating its specificity.

The purity of the reference standard is typically determined by a mass balance approach, where the content of the main component is calculated by subtracting the percentages of all identified impurities, water content (determined by Karl Fischer titration), and residual solvents (determined by gas chromatography). The assigned purity value is crucial for its use as a reference standard.

The validation of the analytical methods used for purity assessment is performed according to established guidelines, such as those from the International Council for Harmonisation (ICH). This validation process ensures that the analytical method is accurate, precise, specific, linear, and robust for its intended purpose.

The table below outlines the key aspects of developing and validating a reference standard for this compound and assessing its purity.

| Parameter | Analytical Method(s) | Purpose | Acceptance Criteria (Typical) |

| Identity Confirmation | NMR (¹H, ¹³C), IR, MS | To confirm the molecular structure of this compound. | Spectral data consistent with the proposed structure. |

| Purity Assay and Impurity Profiling | HPLC-UV, LC-MS | To quantify the purity of this compound and identify and quantify any impurities. | Purity ≥ 99.5%; individual impurities below specified limits (e.g., < 0.1%). |

| Water Content | Karl Fischer Titration | To determine the amount of water present in the reference standard. | Typically a specified limit, e.g., ≤ 0.5%. |

| Residual Solvents | Gas Chromatography (GC) | To quantify any residual solvents from the synthesis and purification process. | Within limits specified by pharmacopeias (e.g., USP <467>). |

| Method Validation | HPLC, GC, etc. | To demonstrate that the analytical methods are suitable for their intended purpose (accuracy, precision, specificity, etc.). | As per ICH guidelines. |

In Vitro Pharmacological and Biophysical Research Models of Etidocaine Hydrochloride

Cell-Based Assays for Sodium Channel Modulation and Ion Flux Studies

The primary mechanism of action for local anesthetics like etidocaine (B1208345) is the blockade of voltage-gated sodium channels (Navs) in neuronal membranes, which prevents the generation and propagation of action potentials. nih.gov In vitro cell-based assays are fundamental to understanding this interaction.

Researchers utilize various cell lines (e.g., SH-SY5Y neuroblastoma cells, dorsal root ganglia neurons) that express specific isoforms of sodium channels (e.g., Nav1.1, Nav1.2, Nav1.7) to study etidocaine's effects. nih.govresearchgate.net Techniques such as patch-clamp electrophysiology are considered the gold standard for measuring the direct effects of the drug on ion channel currents. aurorabiomed.com.cn These assays can determine the potency of etidocaine in blocking the channel, its use-dependent characteristics (whereby channel blockade increases with more frequent neuronal firing), and its affinity for different channel states (resting, open, or inactivated). frontiersin.orgnih.gov

Ion flux assays offer a higher throughput alternative to patch-clamp for screening and characterizing channel modulators. nih.gov These assays measure the movement of ions (or ion surrogates like Thallium for potassium channels or Rubidium for sodium channels) across the cell membrane using fluorescent dyes or radiotracers. aurorabiomed.com.cnnih.govnih.govmetrionbiosciences.com For etidocaine, a sodium flux assay would typically involve stimulating cultured neurons or other relevant cells to open sodium channels and then measuring the influx of sodium ions in the presence and absence of the drug. This allows for the quantification of etidocaine's inhibitory effect on channel function. aurorabiomed.com.cn

Furthermore, three-dimensional modeling based on mutagenesis data has provided insights into the specific binding site of etidocaine within the inner pore of the sodium channel, suggesting key interactions with amino acid residues in transmembrane segments of the Nav1.2 channel. frontiersin.orgnih.gov

Liposome and Artificial Membrane Model Systems for Studying Etidocaine Hydrochloride-Membrane Interactions

Before a local anesthetic can reach its target sodium channel, it must first interact with and permeate the lipid bilayer of the nerve cell membrane. nih.gov Liposomes and other artificial membrane systems are invaluable in vitro tools for studying these biophysical interactions. rsc.org These models, which can be composed of specific phospholipids and cholesterol, mimic the basic structure of a biological membrane, allowing for controlled investigation of drug-membrane dynamics. nih.govcore.ac.uk

Studies using techniques like Differential Scanning Calorimetry (DSC) and Nuclear Magnetic Resonance (¹H NMR) have provided evidence of etidocaine's interaction with and permeation of the lipid bilayer. nih.gov These methods can detect changes in the membrane's fluidity, phase transition temperature, and lipid packing order upon introduction of the drug. nih.govcore.ac.uk The high lipid solubility of etidocaine is a key factor governing its interaction with these model membranes.

The interaction of local anesthetics with membranes is complex, involving both hydrophobic and electrostatic forces that can alter the membrane's physicochemical properties. nih.gov By studying etidocaine in these simplified systems, researchers can isolate the effects of lipid composition on drug partitioning, location within the bilayer, and ionization state, providing a clearer picture of how the drug behaves before it reaches its protein target. dntb.gov.uaresearchgate.net

Controlled Release Systems for Investigating Drug Release Kinetics in Research Settings

To prolong the duration of action and potentially reduce systemic toxicity, etidocaine can be encapsulated within various drug delivery systems (DDS). In vitro models are essential for characterizing the performance of these formulations by investigating their drug release kinetics.

Liposomal Formulations for Sustained Release Research

Liposomes are microscopic vesicles composed of one or more lipid bilayers that can encapsulate hydrophilic or lipophilic drugs. researchgate.net They are among the most well-known carriers for local anesthetics. Ionic Gradient Liposomes (IGL) are a specialized type of liposome that uses an ion gradient between the interior and exterior of the vesicle to enhance the loading of weakly basic drugs like etidocaine. nih.gov

In vitro research on IGL-encapsulated etidocaine (IGL-EDC) has demonstrated its capacity for sustained drug release over 24 hours. nih.gov Release kinetics studies, often performed using dialysis-based methods, showed that the release profile of etidocaine from these liposomes could be described by a Weibull model. Furthermore, these liposomal formulations have been shown to decrease the in vitro cytotoxicity of etidocaine. In studies using primary Schwann cells, the concentration required to decrease cell viability by 50% (IC50) was significantly higher for the liposomal formulation compared to the free drug.

| Formulation | IC50 (mM) after 24 hours |

|---|---|

| Free Etidocaine (EDC) | 4 |

| Ionic Gradient Liposome Etidocaine (IGL-EDC) | 10 |

Polymer-Based Delivery Systems for Targeted Research Applications

Polymer-based systems, such as microspheres and hydrogels, represent another major class of controlled-release vehicles for local anesthetics. dntb.gov.ua Biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) have been extensively researched for their ability to provide sustained drug delivery. nih.govmdpi.com While specific research on etidocaine in these systems is less common, studies with similar amide anesthetics like lidocaine (B1675312) and bupivacaine (B1668057) provide a strong theoretical and practical framework.

For instance, PLGA microparticles are designed to release the entrapped drug as the polymer matrix biodegrades. mdpi.com In vitro release studies typically place these microparticles in a buffer solution (e.g., PBS) at physiological temperature and pH, with drug concentration in the buffer measured over time. These studies often show a biphasic release pattern: an initial burst release followed by a slower, sustained release phase. mdpi.com

Another approach involves deep-eutectic solvents (DESs), which can be formed with local anesthetic hydrochlorides (like lidocaine hydrochloride) and polymerizable counterparts. nih.govresearchgate.net This allows for the creation of polymer-drug complexes that can release the drug in a controlled manner, triggered by factors such as pH and ionic strength in the surrounding medium. nih.govresearchgate.net Such systems could be adapted for in vitro investigations of etidocaine release kinetics.

Comparative In Vitro Potency Studies of this compound with Other Local Anesthetics

The relative potency of a local anesthetic is a critical aspect of its pharmacological profile. In vitro studies are essential for directly comparing the effects of etidocaine to other agents like lidocaine, bupivacaine, and tetracaine under controlled conditions.

One key determinant of anesthetic potency is lipid solubility, which can be estimated by the octanol-to-buffer partition coefficient. A higher coefficient generally correlates with higher potency, as the drug can more readily penetrate the nerve membrane to reach the sodium channel. Etidocaine possesses a very high partition coefficient compared to other common local anesthetics.

| Local Anesthetic | Partition Coefficient (Free Base) |

|---|---|

| Etidocaine | 7,317 |

| Tetracaine | 5,822 |

| Bupivacaine | 3,420 |

| Lidocaine | 366 |

| Mepivacaine | 130 |

Direct functional comparisons have also been made. For example, in an in vitro study on bullfrog spinal nerves measuring the block of fast axonal transport, etidocaine was found to be more potent than lidocaine but approximately five times less potent than tetracaine. nih.gov Other studies have confirmed that etidocaine has a higher in vitro potency and a longer duration of action than lidocaine. researchgate.netnih.gov

Theoretical and In Vitro Metabolic Pathway Investigations

Understanding the biotransformation of etidocaine is essential for characterizing its duration of action and identifying active or inactive byproducts. In vitro models using human liver microsomes or other subcellular fractions are standard tools for this purpose. europa.eusciex.comlabcorp.com These preparations contain the cytochrome P450 (CYP) enzymes responsible for much of the phase I metabolism of many drugs. wikimedia.org

The primary metabolic pathways for etidocaine, elucidated through such studies, include:

Oxidative N-dealkylation: The removal of ethyl or propyl groups from the tertiary amine.

Ring hydroxylation: The addition of a hydroxyl group to the aromatic ring.

Amide linkage cleavage: The breaking of the amide bond.

Conjugation: The subsequent addition of molecules like glucuronic acid to metabolites.

Using techniques like gas-liquid chromatography (g.l.c.) and mass spectrometry, researchers have identified numerous metabolites of etidocaine in vitro. nih.gov Similar methods applied to analyze urine from individuals administered the drug have confirmed these pathways, identifying specific metabolic products. nih.govmdpi.com

| Metabolite Name | Metabolic Process |

|---|---|

| 2-N-ethylamino-2'-butyroxylidide | N-depropylation |

| 2-N-propylamino-2'-butyroxylidide | N-deethylation |

| 2-amino-2'-butyroxylidide | N-dealkylation |

| 4-hydroxy-2,6-dimethylaniline | Amide cleavage & Ring hydroxylation |

| 2,6-dimethylaniline (B139824) | Amide cleavage |

| 3-(2,6-dimethylphenyl)-5-ethyl-2,4-imidazolidinedione | Cyclization |

| 1-(2,6-dimethylphenyl)-2-methyl-4-ethyl-2-imidazolin-5-one | Cyclization |

| 1-(2,6-dimethylphenyl)-2,4-diethyl-2-imidazoline-5-one | Cyclization |

These in vitro metabolic studies are crucial for predicting the drug's clearance rate and understanding potential inter-species differences in metabolism. researchgate.netnih.govresearchgate.net

Characterization of N-Dealkylation and Hydroxylation Pathways (In Vitro Studies)

The in vitro metabolism of this compound is predominantly characterized by two major phase I reactions: N-dealkylation and aromatic hydroxylation. These metabolic processes are primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes located in the endoplasmic reticulum of hepatocytes. Human liver microsomes are a standard and effective in vitro model for studying these pathways as they contain a high concentration of CYP enzymes. nih.govnih.govresearchgate.net

N-Dealkylation Pathways:

N-dealkylation is a crucial metabolic route for etidocaine, involving the enzymatic removal of the N-alkyl groups from the tertiary amine. Etidocaine possesses both an N-ethyl and an N-propyl group, making it susceptible to sequential dealkylation. In vitro studies with analogous amide anesthetics, such as lidocaine, have extensively demonstrated the role of CYP isoforms, particularly CYP3A4 and CYP1A2, in catalyzing N-de-ethylation. core.ac.uk By analogy, it is well-established that etidocaine undergoes similar enzymatic processes.

The N-dealkylation of etidocaine proceeds through two primary pathways:

N-de-ethylation: This process involves the removal of the ethyl group, leading to the formation of a secondary amine metabolite.

N-de-propylation: This pathway results in the removal of the propyl group, also yielding a secondary amine metabolite.

Mechanistically, CYP450-catalyzed N-dealkylation begins with the hydroxylation of the carbon atom adjacent to the nitrogen atom of the alkyl group. nih.govencyclopedia.pub This creates an unstable intermediate that spontaneously decomposes, yielding the dealkylated metabolite and an aldehyde (acetaldehyde from de-ethylation and propionaldehyde from de-propylation). nih.govencyclopedia.pub

Hydroxylation Pathways:

Aromatic hydroxylation is another significant, albeit generally minor, metabolic pathway for amide-type local anesthetics. nih.govcore.ac.uk This reaction involves the insertion of a hydroxyl group onto the aromatic ring of the etidocaine molecule. This process increases the water solubility of the compound, facilitating its eventual excretion. In vitro studies with human liver microsomes have shown that aromatic hydroxylation of similar local anesthetics occurs, and this reaction is also catalyzed by cytochrome P450 enzymes. nih.govcore.ac.uk The position of hydroxylation on the aromatic ring can vary, leading to different hydroxylated metabolites.

The characterization of these pathways in vitro typically involves incubating this compound with human liver microsomes in the presence of an NADPH-generating system to support CYP enzyme activity. The subsequent analysis of the incubation mixture using techniques such as high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) allows for the separation and identification of the resulting metabolites. researchgate.net

Identification of In Vitro Metabolites and Their Chemical Structures

The in vitro metabolism of this compound in human liver microsomes is expected to yield several key metabolites resulting from the N-dealkylation and hydroxylation pathways. While specific in vitro studies on etidocaine are not as extensively published as those for lidocaine, the metabolic fate can be reliably predicted based on its chemical structure and the known metabolic pathways of other amide anesthetics.